molecular formula C12H12N2O3 B8168232 3-methoxy-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

3-methoxy-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

Cat. No.: B8168232
M. Wt: 232.23 g/mol
InChI Key: QGXPMFXTOHDZKB-UHFFFAOYSA-N
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Description

3-methoxy-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid is a heterocyclic compound that features a benzoic acid core substituted with a methoxy group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity[3][3].

Chemical Reactions Analysis

Types of Reactions

3-methoxy-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines[6][6].

Mechanism of Action

The mechanism of action of 3-methoxy-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved in its mechanism of action are often related to its structural features, which allow it to interact with various biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can enhance its binding affinity to biological targets and its reactivity in chemical transformations .

Properties

IUPAC Name

3-methoxy-4-(1-methylpyrazol-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-14-7-9(6-13-14)10-4-3-8(12(15)16)5-11(10)17-2/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXPMFXTOHDZKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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